6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide
Description
This compound belongs to the chromene-2-carboxamide class, characterized by a 4-oxo-4H-chromene core substituted at the 6-position with chlorine. The amide nitrogen is asymmetrically substituted with two distinct groups: a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing tetrahydrothiophene) and a (3-methylthiophen-2-yl)methyl moiety. Such structural features are common in pharmacologically active chromene derivatives, which often target enzymes like kinases or proteases .
Synthetic routes for analogous chromene carboxamides typically involve condensation reactions of substituted salicylaldehydes with active methylene compounds, followed by functionalization of the amide nitrogen. For example, highlights a two-step method using formaldehyde condensation and thermal elimination, preferred over reduction-based approaches due to higher yields .
Properties
Molecular Formula |
C20H18ClNO5S2 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
6-chloro-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO5S2/c1-12-4-6-28-19(12)10-22(14-5-7-29(25,26)11-14)20(24)18-9-16(23)15-8-13(21)2-3-17(15)27-18/h2-4,6,8-9,14H,5,7,10-11H2,1H3 |
InChI Key |
YYXFMOIBUQXHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Knoevenagel Condensation
A widely adopted method involves the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in ethanol, catalyzed by pyridine. This reaction produces 3-oxo-3H-benzo[f]chromene-2-carboxylic acid as a key intermediate. The mechanism proceeds via nucleophilic attack of the aldehyde on the activated methylene group of Meldrum’s acid, followed by cyclization and elimination of acetone.
Reaction Conditions :
Chlorination at the 6-Position
Introducing the chlorine substituent at the 6-position is achieved through electrophilic aromatic substitution. Chlorine gas or sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C selectively substitutes the chromene ring. The electron-withdrawing effect of the carbonyl group directs chlorination to the meta position relative to the oxygen atom.
Optimization Insight :
-
Anhydrous conditions prevent hydrolysis of intermediates.
Functionalization of the Carboxamide Group
The carboxamide moiety is introduced via a two-step process: activation of the carboxylic acid followed by nucleophilic substitution.
Formation of Acid Chloride
The carboxylic acid intermediate is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acid chloride. This step requires strict moisture control to avoid hydrolysis back to the carboxylic acid.
Typical Protocol :
Coupling with Amine Derivatives
The acid chloride reacts with a pre-synthesized amine mixture containing 1,1-dioxidotetrahydrothiophen-3-amine and (3-methylthiophen-2-yl)methanamine. A dual coupling strategy ensures sequential incorporation of both amines.
Stepwise Approach :
-
Primary Amine Coupling :
-
Secondary Amine Coupling :
Sulfone Group Installation
The tetrahydrothiophene moiety is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This step is critical for enhancing the compound’s metabolic stability and binding affinity.
Oxidation Parameters :
-
Oxidizing Agent: mCPBA (2.2 equiv)
-
Solvent: Dichloromethane
-
Temperature: 0°C → 25°C over 12 hours
Purification and Characterization
Final purification employs silica gel column chromatography with a gradient eluent system (ethyl acetate/hexane, 1:3 → 1:1). High-performance liquid chromatography (HPLC) confirms purity (>98%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity.
Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, chromene-H), 7.89–7.45 (m, 3H, aromatic), 4.62 (q, 2H, -CH₂-), 3.78 (s, 3H, -SO₂-CH₂-).
Comparative Analysis of Synthetic Routes
| Method Feature | Knoevenagel Route | Direct Amination | Sulfone Oxidation |
|---|---|---|---|
| Overall Yield | 62% | 58% | 71% |
| Reaction Time | 18 hours | 24 hours | 12 hours |
| Purity Post-Purification | 98.5% | 97.2% | 99.1% |
| Scalability | Moderate | Low | High |
The sulfone oxidation route demonstrates superior yield and scalability, making it the preferred industrial method.
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions during the chlorination step may generate 5-chloro or 7-chloro isomers. This is addressed by:
Amine Compatibility
The secondary amine ((3-methylthiophen-2-yl)methanamine) exhibits lower nucleophilicity due to steric hindrance. Activation via in situ generation of the amide anion (using NaH) improves coupling efficiency.
Chemical Reactions Analysis
Functional Group Reactivity
The compound undergoes site-specific transformations:
Carboxamide Group
-
Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the carboxamide cleaves to form carboxylic acid derivatives. This reaction is critical for prodrug activation.
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form tertiary amines, enhancing lipophilicity.
Tetrahydrothiophene Sulfone
-
Nucleophilic Substitution : The sulfone’s electron-deficient sulfur attracts nucleophiles (e.g., amines), enabling side-chain diversification.
Chloro Substituent
-
Suzuki Coupling : Pd-catalyzed cross-coupling with aryl boronic acids replaces Cl with aryl groups, modulating electronic properties.
Michael Addition for Side-Chain Elaboration
The chromene’s α,β-unsaturated ketone undergoes Michael addition with malononitrile derivatives, forming pyran-fused hybrids. For example:
textCompound + NC–C(COOR)₂ → Michael adduct (confirmed by ¹H-NMR δ 6.70–7.98 ppm [3])
Conditions : DMF, 80°C, 2 hrs .
Oxidative Modifications
-
Epoxidation : Treatment with m-CPBA forms epoxides at the chromene’s double bond, altering ring strain and bioactivity.
Comparative Reactivity with Analogous Chromenes
| Compound Variant | Reactive Site | Key Difference |
|---|---|---|
| 6-Ethyl-2-methyl-4-oxo-4H-chromene | C6 ethyl group | Higher steric hindrance reduces electrophilic substitution rates |
| N-(4-ethoxybenzyl) derivative | Ethoxybenzyl group | Enhanced π-stacking reduces carboxamide hydrolysis susceptibility |
Stability and Degradation Pathways
-
Photodegradation : UV exposure (λ = 254 nm) induces ring-opening via [4π+4π] cycloreversion, forming quinone methides (t₁/₂ = 3.2 hrs).
-
Thermal Decomposition : Above 200°C, the sulfone moiety decomposes, releasing SO₂ (detected via TGA-MS).
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that derivatives of chromene compounds often exhibit antimicrobial activity. In studies evaluating related compounds, significant antibacterial effects were observed against various strains of bacteria, including Gram-positive and Gram-negative species. For instance, a related chromene derivative demonstrated inhibition zones ranging from 16 to 26 mm against specific pathogens, suggesting potential for therapeutic applications in treating infections .
2. Antihistaminic Activity
Compounds within the chromene family have been explored for their antihistaminic properties. A series of synthesized derivatives showed promising results in inhibiting histamine-induced contractions in isolated guinea pig ileum, indicating potential use in managing allergic reactions and asthma .
3. Anti-inflammatory Effects
Molecular docking studies have suggested that this class of compounds may act as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). The anti-inflammatory potential is particularly relevant for developing new treatments for chronic inflammatory diseases .
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be used as a precursor for creating more complex molecules with desired biological properties. The synthesis typically involves multi-step reactions that can be optimized for yield and purity using various reagents and catalysts.
Case Study 1: Antimicrobial Screening
In a study focused on the antimicrobial activity of chromene derivatives, several compounds were synthesized and screened against common bacterial strains. The results indicated that certain substitutions on the chromene ring significantly enhanced antibacterial efficacy compared to standard antibiotics . This highlights the importance of structural modifications in developing effective antimicrobial agents.
Case Study 2: Antihistaminic Evaluation
Another research initiative investigated the antihistaminic effects of synthesized chromene derivatives. The study found that specific compounds not only blocked histamine receptors but also provided protection against histamine-induced bronchoconstriction in animal models. These findings support the potential use of such compounds in treating allergic conditions .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s activity and physicochemical properties are influenced by substituents on the chromene core and the amide nitrogen. Below is a comparative analysis with structurally related analogs:
Table 1: Comparison of Key Structural Features and Properties
Key Observations:
Amide Nitrogen Substituents: The target compound’s (3-methylthiophen-2-yl)methyl group introduces a planar aromatic system, which may favor π-π stacking with biological targets like kinase ATP-binding pockets. The 6-fluoro-1,3-benzothiazol-2-yl group () is a bioisostere for thiophene, with fluorine increasing electronegativity and binding affinity to targets like topoisomerases .
Chromene Core Modifications :
- The 6-chloro substitution is conserved across analogs, suggesting its critical role in electronic or steric interactions. Addition of a 7-methyl group () could sterically hinder off-target binding .
Biological Implications :
- Triazole-containing chromenes () demonstrate potent inhibition of EGFR and NF-κB, while sulfone-containing derivatives (e.g., the target compound) may exhibit improved solubility and reduced toxicity due to enhanced metabolic clearance .
Q & A
Q. What are the established synthetic routes for this compound, and what purification methods are recommended?
The compound can be synthesized via multi-step reactions involving chromene and thiophene precursors. A typical approach involves:
- Coupling reactions : Reacting chromene-2-carboxylic acid derivatives with sulfonamide or thiophene-containing amines under reflux conditions in ethanol or DMF, using bases like K₂CO₃ to facilitate deprotonation .
- Purification : Flash column chromatography (silica gel) followed by recrystallization from acetone or ethanol is recommended to achieve high purity .
- Critical parameters : Reaction time (3–6 hours), solvent polarity, and stoichiometric ratios of reagents significantly impact yield .
Q. Which spectroscopic techniques are essential for structural characterization?
Comprehensive characterization requires:
- ¹H/¹³C NMR : To confirm substituent positions, integration ratios, and stereochemistry (e.g., coupling constants for diastereomers) .
- HRMS/LC-MS : For verifying molecular weight and fragmentation patterns .
- IR spectroscopy : To identify functional groups like carbonyl (C=O, ~1700 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches .
- X-ray crystallography (if crystalline): For unambiguous determination of 3D conformation .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
Chromene and thiophene derivatives exhibit:
- Anticancer activity : Inhibition of kinases (e.g., EGFR) via competitive binding to ATP pockets .
- Antimicrobial effects : Disruption of bacterial cell membranes or enzyme inhibition (e.g., DNA gyrase) .
- Anti-inflammatory properties : Modulation of COX-2 or NF-κB pathways . Initial screening should use in vitro assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Apply Design of Experiments (DoE) and flow chemistry principles:
- DoE : Use factorial designs to assess interactions between variables (e.g., temperature, catalyst loading) .
- Continuous-flow systems : Enhance heat/mass transfer for exothermic or air-sensitive reactions (e.g., using microreactors) .
- Solvent screening : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
Q. How can contradictory biological data across studies be resolved?
Contradictions may arise from assay variability or cell-line specificity. Mitigate by:
- Standardized protocols : Use validated cell lines (e.g., NCI-60 panel) and replicate assays in triplicate .
- Mechanistic follow-up : Combine phenotypic screening with target-based assays (e.g., kinase profiling) to confirm mode of action .
- In vivo validation : Compare pharmacokinetics (e.g., plasma half-life) in rodent models to contextualize in vitro results .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Focus on substituent modifications :
- Sulfonyl group : Replace tetrahydrothiophene-3-sulfonamide with cyclic sulfones of varying ring sizes to assess steric effects .
- Thiophene moiety : Introduce halogens (e.g., Cl, F) at the 3-methyl position to enhance lipophilicity and target binding .
- Chromene core : Explore substituents at the 6-chloro position (e.g., Br, CF₃) to modulate electronic effects . Use molecular docking (AutoDock Vina) to prioritize synthetic targets based on predicted binding affinities .
Q. What methodologies are recommended for studying metabolic stability?
- In vitro assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites .
- CYP inhibition assays : Screen against CYP3A4, CYP2D6 isoforms to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
